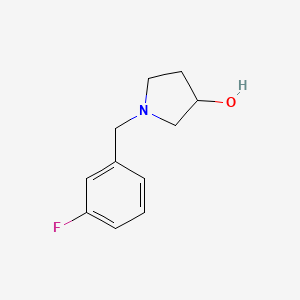

3-Fluoro-5-(morpholin-4-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

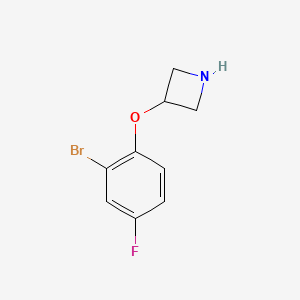

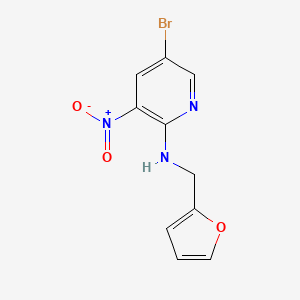

“3-Fluoro-5-(morpholin-4-yl)aniline” belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

In search of better antibacterial and anticancer agents, a series of novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine derivatives were synthesized . The synthesis process involved the use of concentrated H2SO4, fuming HNO3, H2 (50 psi), Pt (S)/C, EtOH, bromoethyl ether, i-Pr2NEt, toluene, NH2OH.HCl, Et3N, EtOH, and hydrogenation of the crude imine 24 with Raney nickel .Molecular Structure Analysis

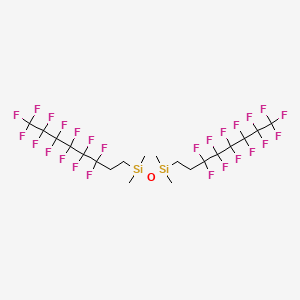

The molecular formula of “3-Fluoro-5-(morpholin-4-yl)aniline” is C10H13FN2O . The IUPAC name is 3-fluoro-5-morpholin-4-ylaniline . The InChI code is 1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 .Physical And Chemical Properties Analysis

The molecular weight of “3-Fluoro-5-(morpholin-4-yl)aniline” is 196.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 196.10119120 g/mol . The topological polar surface area is 38.5 Ų .Applications De Recherche Scientifique

Synthesis and Structural Characterization

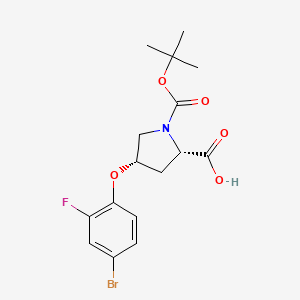

3-Fluoro-5-(morpholin-4-yl)aniline has been utilized as a precursor in the synthesis of various complex molecules. For instance, it was transformed into Schiff base compounds and further derivatized into thiazolidinone, thiazoline, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives, showcasing its versatility in chemical synthesis. The antimicrobial study of these compounds revealed notable antitubercular activities (Başoğlu et al., 2012). Additionally, a series of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized, demonstrating moderate in vitro antibacterial and antifungal activities (Patil et al., 2011).

Molecular Docking and Pharmacological Aspects

Docking and quantitative structure–activity relationship studies were conducted on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives. These studies aimed to understand the orientations, preferred active conformations of these inhibitors, and their molecular features that contribute to high inhibitory activity for c-Met kinase (Caballero et al., 2011). Similarly, N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives were synthesized and showed significant activity against bacterial and fungal strains in antimicrobial evaluations. The molecular docking study indicated the promising potential of these compounds in comparison to standard drugs (Subhash & Bhaskar, 2020).

Safety and Hazards

When handling “3-Fluoro-5-(morpholin-4-yl)aniline”, it’s advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-5-(morpholin-4-yl)aniline is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that the compound has an accessible primary amine, which allows it to react with aldehyde to form schiff bases .

Biochemical Pathways

The formation of schiff bases suggests that it may be involved in the regulation of protein function and cellular processes .

Pharmacokinetics

The compound’s molecular weight of 19622 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Schiff bases formed by the compound have shown better biofilm inhibition, with an ic50 (half maximal inhibitory concentration) of 1297 μM, compared with linezolid (IC50 of 1593 μM) . This suggests that the compound may have potential antimicrobial activity.

Propriétés

IUPAC Name |

3-fluoro-5-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZBEJAQBUHDRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(morpholin-4-yl)aniline | |

CAS RN |

258864-18-5 |

Source

|

| Record name | 3-fluoro-5-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)